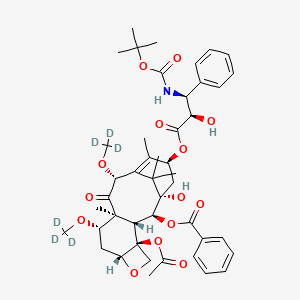

Cabazitaxel-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(trideuteriomethoxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H57NO14/c1-24-28(57-39(51)33(48)32(26-17-13-11-14-18-26)46-40(52)60-41(3,4)5)22-45(53)37(58-38(50)27-19-15-12-16-20-27)35-43(8,36(49)34(55-10)31(24)42(45,6)7)29(54-9)21-30-44(35,23-56-30)59-25(2)47/h11-20,28-30,32-35,37,48,53H,21-23H2,1-10H3,(H,46,52)/t28-,29-,30+,32-,33+,34+,35-,37-,43+,44-,45+/m0/s1/i9D3,10D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMQGVNUXMIRLCK-YHVGWTKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)[C@@H]([C@H](C6=CC=CC=C6)NC(=O)OC(C)(C)C)O)C)OC([2H])([2H])[2H])C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H57NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

842.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is Cabazitaxel-d6 and its primary use in research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Cabazitaxel-d6, a deuterated analogue of the potent chemotherapeutic agent Cabazitaxel. This document details its primary application in research, presents key quantitative data, and outlines experimental protocols for its use. Furthermore, it visualizes complex biological and experimental processes through detailed diagrams to facilitate a deeper understanding for scientific and drug development professionals.

Introduction to this compound

This compound is a stable, isotopically labeled form of Cabazitaxel, where six hydrogen atoms have been replaced with deuterium. This modification results in a molecule with a higher molecular weight than its parent compound but with identical chemical properties in biological systems.

The primary and critical use of this compound in research is as an internal standard (IS) for the quantitative analysis of Cabazitaxel in biological matrices. In pharmacokinetic and pharmacodynamic studies, the accurate measurement of drug concentrations is paramount. The use of a stable isotope-labeled internal standard is the gold standard in mass spectrometry-based bioanalysis, as it allows for the precise quantification of the analyte by correcting for variations in sample preparation and instrument response.

Quantitative Data

The physical and chemical properties of this compound are summarized in the tables below. These data are essential for the preparation of standards and the development of analytical methods.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₄₅H₅₁D₆NO₁₄ | [1] |

| Molecular Weight | 841.97 g/mol | [1] |

| CAS Number | 1383561-29-2 | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO and Methanol | [1][2] |

| Storage Conditions | -20°C for long-term storage | [1][2][3] |

Table 2: Mass Spectrometry Parameters for Cabazitaxel and this compound

The following table provides the multiple reaction monitoring (MRM) transitions typically used for the quantification of Cabazitaxel with this compound as the internal standard.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Cabazitaxel | 836.4 | 555.3 |

| This compound (IS) | 842.4 | 561.3 |

Experimental Protocols

The following protocols are detailed methodologies for the use of this compound in a typical bioanalytical workflow for the quantification of Cabazitaxel in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Preparation of Stock and Working Solutions

-

This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

-

Cabazitaxel Stock Solution (1 mg/mL): Accurately weigh 1 mg of Cabazitaxel and dissolve it in 1 mL of methanol.

-

Working Standard Solutions: Serially dilute the Cabazitaxel stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working standard solutions for the calibration curve.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.

Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 100 µL of human plasma sample, calibration standard, or quality control sample into a clean microcentrifuge tube.

-

Add 25 µL of the 100 ng/mL this compound internal standard working solution to each tube and vortex briefly.

-

Add 500 µL of methyl tert-butyl ether to each tube.

-

Vortex the tubes for 5 minutes to ensure thorough mixing.

-

Centrifuge the tubes at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a new set of clean tubes.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (see LC-MS/MS conditions below) and vortex to dissolve.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Analysis

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Gradient Program:

-

0-0.5 min: 20% B

-

0.5-2.5 min: Ramp to 95% B

-

2.5-3.5 min: Hold at 95% B

-

3.5-3.6 min: Return to 20% B

-

3.6-5.0 min: Equilibrate at 20% B

-

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Ionization Source Parameters:

-

IonSpray Voltage: 5500 V

-

Temperature: 500°C

-

Ion Source Gas 1: 50 psi

-

Ion Source Gas 2: 50 psi

-

Curtain Gas: 30 psi

-

-

MRM Transitions: As specified in Table 2.

Visualizations

The following diagrams, created using the DOT language, illustrate key experimental and biological pathways related to Cabazitaxel and its analysis.

Experimental Workflow

References

An In-depth Technical Guide to the Physical and Chemical Properties of Cabazitaxel-d6

This technical guide provides a comprehensive overview of the core physical and chemical properties of Cabazitaxel-d6, a deuterated analog of the antineoplastic agent Cabazitaxel. The information is intended for researchers, scientists, and professionals in the field of drug development and oncology.

Core Chemical and Physical Properties

This compound is the deuterium-labeled version of Cabazitaxel, a second-generation, semi-synthetic taxane.[1][2] The incorporation of six deuterium atoms provides a stable isotope-labeled internal standard essential for quantitative analysis, particularly in pharmacokinetic studies using mass spectrometry.[3]

Physical and Chemical Data Summary

The fundamental properties of this compound are summarized in the table below, compiled from various suppliers and databases.

| Property | Value | References |

| Chemical Name | (αR,βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-hydroxybenzenepropanoic Acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4,6-(dimethoxy-d6)-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[4][5]benz[1,2-b]oxet-9-yl Ester | [5] |

| Molecular Formula | C₄₅H₅₁D₆NO₁₄ | [1][4][5] |

| Molecular Weight | 841.97 g/mol | [1][4][5] |

| Exact Mass | 841.4156 | [2] |

| CAS Number | 1383561-29-2 | [1][4] |

| Appearance | White to off-white solid | [1][5] |

| Purity | ≥95% - ≥98% | [6][7] |

| Melting Point | 182-184°C | [5] |

| Solubility | Soluble in DMSO (≥100 mg/mL) and Methanol.[1][5] Sparingly soluble in aqueous buffers.[6] | [1][5][6] |

| Storage Conditions | Recommended storage at -20°C for long-term stability.[5] Stock solutions can be stored at -80°C for up to 6 months or -20°C for 1 month.[1] | [1][5] |

Mechanism of Action and Signaling Pathways

Cabazitaxel's mechanism of action is consistent with that of other taxanes, primarily involving the disruption of microtubule dynamics within the cell.[8][9]

Microtubule Stabilization

Cabazitaxel binds to the beta-tubulin subunit of microtubules.[8][10] This binding event promotes the assembly of tubulin dimers into microtubules and simultaneously inhibits their disassembly.[9][10] The resulting stabilization of microtubules disrupts the dynamic processes required for mitotic spindle formation and chromosome segregation during cell division.[8][10] This leads to an arrest of the cell cycle in the G2/M phase, ultimately inhibiting tumor cell proliferation and inducing apoptosis.[2]

Overcoming Drug Resistance and Signaling

A key advantage of Cabazitaxel is its low affinity for the P-glycoprotein (P-gp) efflux pump, a common mediator of multidrug resistance.[2][10] This allows Cabazitaxel to be effective in tumors that have developed resistance to other taxanes like docetaxel.[10]

Studies in docetaxel-resistant prostate cancer cells have shown that Cabazitaxel can effectively inhibit the phosphorylation of AKT, a key component of the PI3K/AKT signaling pathway, which is often associated with cell survival and resistance.[11] In contrast, docetaxel may fail to suppress p-AKT in these resistant cells.[11] This suggests that Cabazitaxel's efficacy in resistant cancers may be partly due to its ability to modulate critical survival signaling pathways.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. Purchase [D6]-Cabazitaxel [nucleosyn.com]

- 4. This compound | CAS 1383561-29-2 | LGC Standards [lgcstandards.com]

- 5. usbio.net [usbio.net]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. xcessbio.com [xcessbio.com]

- 8. Cabazitaxel (Jevtana): A Novel Agent for Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tga.gov.au [tga.gov.au]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Molecular Mechanism Mediating Cytotoxic Activity of Cabazitaxel in Docetaxel-resistant Human Prostate Cancer Cells | Anticancer Research [ar.iiarjournals.org]

The Indispensable Role of Deuterated Internal Standards in Bioanalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalysis, the pursuit of accurate and reliable quantification of analytes in complex biological matrices is paramount. The use of internal standards is a fundamental practice to control for variability during sample preparation and analysis. Among the various types of internal standards, stable isotope-labeled internal standards (SIL-IS), particularly deuterated internal standards, have emerged as the gold standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. This technical guide delves into the core rationale for their use, providing quantitative data, detailed experimental protocols, and visual representations of key concepts to illustrate their superiority.

The Fundamental Principle: Mitigating Variability

The primary function of an internal standard (IS) is to compensate for the inevitable variations that occur during the bioanalytical workflow. These variations can arise from multiple sources, including sample preparation (e.g., extraction efficiency, evaporation), chromatographic separation, and mass spectrometric detection (e.g., ionization suppression or enhancement). An ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible to experience and, therefore, correct for these variations effectively.

Deuterated internal standards are chemically identical to the analyte of interest, with the only difference being the replacement of one or more hydrogen atoms with their heavier isotope, deuterium. This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their near-identical chemical nature ensures they behave similarly throughout the analytical process.

The Power of Co-elution: Conquering Matrix Effects

One of the most significant challenges in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological matrix (e.g., plasma, urine) interfere with the ionization of the analyte in the mass spectrometer's source, leading to either suppression or enhancement of the signal. This can severely impact the accuracy and precision of the quantification.

Because deuterated internal standards have virtually the same chromatographic retention time as the analyte, they co-elute and experience the same matrix effects. By calculating the ratio of the analyte's response to the internal standard's response, the variability introduced by the matrix effect is effectively normalized, leading to more accurate and reliable results.

Quantitative Evidence: The Proof is in the Data

The theoretical advantages of using deuterated internal standards are strongly supported by empirical data. Numerous studies have demonstrated their superiority over analogue (structurally similar but not identical) internal standards.

| Parameter | Analogue Internal Standard | Deuterated Internal Standard |

| Mean Bias (%) | 96.8 | 100.3 |

| Standard Deviation (%) | 8.6 | 7.6 |

| Inter-individual Variability in Recovery (%) | High (can be >30%) | Low (<15%) |

| Ion Suppression/Enhancement Difference (%) | Can be significant (>20%) | Minimal (<5%) |

Table 1: A summary of comparative data highlighting the improved accuracy and precision achieved with a deuterated internal standard versus an analogue internal standard.

Experimental Protocol: A Guide to Bioanalytical Method Validation

A robust and reliable bioanalytical method is underpinned by a thorough validation process. The following is a detailed protocol for the validation of a quantitative LC-MS/MS method using a deuterated internal standard, based on FDA and EMA guidelines.

Method Development

-

Analyte and Internal Standard Characterization: Obtain high-purity reference standards for the analyte and the deuterated internal standard.

-

Mass Spectrometry Tuning: Optimize the MS parameters (e.g., precursor/product ion transitions, collision energy, cone voltage) for both the analyte and the internal standard by direct infusion.

-

Chromatographic Conditions: Develop an LC method that provides adequate retention, peak shape, and separation from potential interferences. Ensure co-elution of the analyte and the deuterated internal standard.

-

Sample Preparation: Develop a sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) that provides clean extracts and high, reproducible recovery.

Full Validation

A full validation should be performed for a new bioanalytical method and when major changes are made to an existing method.

-

Selectivity and Specificity:

-

Analyze at least six different blank matrix lots to assess for interferences at the retention time of the analyte and internal standard.

-

Analyze blank matrix spiked with the internal standard to ensure no contribution to the analyte's signal.

-

Analyze blank matrix spiked at the Lower Limit of Quantification (LLOQ) to ensure the analyte is distinguishable from background noise.

-

-

Calibration Curve:

-

Prepare a blank sample, a zero sample (blank + IS), and at least six to eight non-zero calibration standards by spiking the analyte and a constant concentration of the deuterated IS into the blank matrix.

-

The calibration range should cover the expected concentrations in the study samples.

-

The curve should be fitted with an appropriate regression model (e.g., linear, weighted 1/x or 1/x²).

-

The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for LLOQ).

-

-

Accuracy and Precision:

-

Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.

-

Analyze at least five replicates of each QC level in at least three separate analytical runs.

-

Intra-run (within-run) and Inter-run (between-run) Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ).

-

Intra-run and Inter-run Precision: The coefficient of variation (CV) should not exceed 15% (20% for LLOQ).

-

-

Recovery:

-

Determine the extraction recovery of the analyte and the deuterated internal standard at low, medium, and high concentrations.

-

Compare the peak areas of extracted samples to those of post-extraction spiked samples (neat solution).

-

Recovery should be consistent and reproducible.

-

-

Matrix Effect:

-

Evaluate the matrix effect using at least six different lots of biological matrix.

-

Compare the peak areas of post-extraction spiked samples to those of neat solutions at low and high concentrations.

-

The CV of the IS-normalized matrix factor should be ≤15%.

-

-

Stability:

-

Evaluate the stability of the analyte in the biological matrix under various conditions that mimic sample handling and storage:

-

Freeze-Thaw Stability: At least three freeze-thaw cycles.

-

Short-Term (Bench-Top) Stability: At room temperature for a duration that reflects the sample handling time.

-

Long-Term Stability: At the intended storage temperature for a duration that covers the study period.

-

Post-Preparative (Autosampler) Stability: In the autosampler for the expected duration of an analytical run.

-

-

The mean concentration of the stability samples should be within ±15% of the nominal concentration.

-

-

Dilution Integrity:

-

If samples are expected to have concentrations above the Upper Limit of Quantification (ULOQ), demonstrate that dilution with blank matrix does not affect accuracy and precision.

-

Potential Pitfalls and Considerations

While deuterated internal standards are the preferred choice, it is crucial to be aware of potential challenges:

-

Deuterium Isotope Effect: The C-D bond is stronger than the C-H bond, which can sometimes lead to a slight difference in chromatographic retention time between the analyte and the deuterated internal standard. This can be problematic if the matrix effect is not uniform across the peak. Using a sufficient number of deuterium atoms (typically ≥3) and placing them in positions that do not affect the molecule's chromatographic properties can minimize this effect.

-

Isotopic Purity: The deuterated internal standard should have high isotopic purity to prevent any contribution of the unlabeled analyte to the analyte's signal, which could lead to an overestimation of the analyte's concentration.

-

Chemical Purity: The internal standard should be free of the unlabeled analyte. The presence of the unlabeled analyte as an impurity in the internal standard solution will lead to a positive bias in the results.

Conclusion

The use of deuterated internal standards in bioanalysis is not merely a matter of preference but a scientifically sound strategy for achieving the highest levels of accuracy, precision, and reliability in quantitative LC-MS assays. Their ability to co-elute with the analyte and effectively compensate for matrix effects and other sources of variability is unparalleled. By adhering to rigorous validation protocols and being mindful of potential pitfalls, researchers and drug development professionals can harness the full potential of deuterated internal standards to generate high-quality bioanalytical data that is essential for regulatory submissions and the successful development of new therapeutics.

A Technical Guide to Cabazitaxel-d6 as an Internal Standard in Quantitative Bioanalysis

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Precision in Pharmacokinetics

Cabazitaxel is a potent semi-synthetic taxane derivative utilized in the treatment of advanced prostate cancer.[1] Accurate quantification of cabazitaxel in biological matrices, such as human plasma, is critical for pharmacokinetic studies, therapeutic drug monitoring, and establishing dose-response relationships. The inherent complexity and variability of biological samples necessitate a robust analytical methodology to ensure data integrity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose due to its high sensitivity and specificity.[2][3]

The cornerstone of accurate quantification in LC-MS/MS is the use of an appropriate internal standard (IS). An ideal IS should mimic the analyte's behavior throughout the entire analytical process—from extraction to detection—to compensate for procedural variations. While structural analogs can be used, stable isotope-labeled (SIL) internal standards are widely considered superior.[4][5] This guide details the mechanism of action and application of Cabazitaxel-d6, a deuterated analog, as the premier internal standard for the bioanalysis of cabazitaxel.

Core Principle: The Mechanism of Isotope Dilution Mass Spectrometry

The "mechanism of action" of this compound as an internal standard is rooted in the principle of Isotope Dilution Mass Spectrometry (IDMS) .[6][7] This technique relies on adding a known quantity of an isotopically enriched version of the analyte (the IS) to the sample at the earliest stage of preparation.[6][8]

Key attributes of this compound that enable this mechanism:

-

Chemical and Physical Equivalence: this compound has the same chemical structure as cabazitaxel, with the only difference being that six hydrogen atoms have been replaced by their heavier isotope, deuterium.[9] This subtle change in mass does not significantly alter its physicochemical properties. Therefore, this compound exhibits nearly identical behavior to the native analyte during:

-

Sample Preparation: Extraction recovery from plasma is the same.

-

Chromatography: It co-elutes with cabazitaxel from the liquid chromatography (LC) column.[2]

-

Ionization: It has the same ionization efficiency in the mass spectrometer's ion source.

-

-

Mass Distinguishability: Despite its chemical similarity, the six deuterium atoms give this compound a mass-to-charge ratio (m/z) that is 6 Daltons higher than cabazitaxel. This mass difference allows the tandem mass spectrometer to detect and quantify both compounds simultaneously and independently.[10]

The fundamental principle is that any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the analyte's response to the internal standard's response, the method corrects for variations in extraction efficiency and matrix effects (ion suppression or enhancement), leading to highly accurate and precise results.[4][11]

References

- 1. rjptonline.org [rjptonline.org]

- 2. texilajournal.com [texilajournal.com]

- 3. jocpr.com [jocpr.com]

- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 5. scispace.com [scispace.com]

- 6. osti.gov [osti.gov]

- 7. Isotope dilution - Wikipedia [en.wikipedia.org]

- 8. Isotope dilution | Mass spectrometry, Trace elements, Quantification | Britannica [britannica.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Quantification of cabazitaxel in human plasma by liquid chromatography/triple-quadrupole mass spectrometry: a practical solution for non-specific binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

An In-Depth Technical Guide to the Isotopic Labeling of Cabazitaxel for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of Cabazitaxel, a potent second-generation taxane chemotherapeutic agent. This document details the synthesis, purification, and application of Cabazitaxel labeled with stable and radioactive isotopes, including Deuterium (²H), Tritium (³H), and Carbon-14 (¹⁴C). The information herein is intended to serve as a valuable resource for researchers engaged in preclinical and clinical studies involving this important anti-cancer drug.

Introduction to Isotopically Labeled Cabazitaxel

Isotopic labeling is an indispensable tool in drug discovery and development, enabling researchers to trace, quantify, and characterize the metabolic fate of drug molecules. For Cabazitaxel, a semi-synthetic derivative of the natural taxoid 10-deacetylbaccatin III, isotopic labeling has been instrumental in elucidating its pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) profiles.[1]

Labeled Cabazitaxel variants are primarily utilized in:

-

Pharmacokinetic (PK) and ADME Studies: Radiolabeled compounds, particularly with ¹⁴C and ³H, are the gold standard for quantitative whole-body autoradiography (QWBA) and in vivo ADME studies, providing critical data on drug distribution, metabolic pathways, and excretion routes.[2][3]

-

Bioanalytical Assays: Deuterium-labeled Cabazitaxel serves as an ideal internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the accurate quantification of the parent drug and its metabolites in biological matrices.[4]

-

Metabolic Profiling: Isotopic labeling aids in the identification and structural elucidation of metabolites.[2]

-

Mechanism of Action Studies: Labeled compounds can be used to investigate drug-target interactions and downstream cellular events.

Synthesis of Isotopically Labeled Cabazitaxel

The synthesis of isotopically labeled Cabazitaxel typically starts with the precursor 10-deacetylbaccatin III (10-DAB), which is extracted from the needles of the yew tree (Taxus species).[5] The labeling strategy depends on the desired isotope and its position within the molecule.

Carbon-14 (¹⁴C) Labeling

Carbon-14 is a beta-emitter with a long half-life (5730 years), making it ideal for quantitative ADME studies where metabolic stability of the label is crucial.[6] A common strategy for introducing ¹⁴C into the Cabazitaxel molecule is through the methylation of the hydroxyl groups at the C7 and C10 positions of a protected 10-DAB derivative, using a ¹⁴C-labeled methylating agent such as [¹⁴C]methyl iodide ([¹⁴C]CH₃I).[7][8]

Experimental Protocol: Synthesis of [¹⁴C-methoxy]-Cabazitaxel (Conceptual)

This protocol is a conceptual adaptation based on general methylation procedures for taxane synthesis.[9][10]

-

Protection of 10-DAB: The hydroxyl groups of 10-DAB at positions other than C7 and C10 are selectively protected using appropriate protecting groups.

-

[¹⁴C]-Methylation: The protected 10-DAB derivative is dissolved in an anhydrous aprotic solvent (e.g., THF, DMF) under an inert atmosphere (e.g., Argon). A strong base (e.g., sodium hydride, NaH) is added to deprotonate the hydroxyl groups at C7 and C10. Subsequently, [¹⁴C]methyl iodide is introduced to the reaction mixture. The reaction is typically stirred at a controlled temperature until completion.

-

Side-Chain Attachment: Following the methylation, the protecting groups are removed, and the C13 side chain is attached through esterification with a suitably protected phenylisoserine derivative.

-

Deprotection and Purification: Final deprotection steps yield [¹⁴C]-Cabazitaxel. Purification is critical to ensure high radiochemical purity and is typically achieved using preparative High-Performance Liquid Chromatography (HPLC).[10]

Workflow for [¹⁴C]-Cabazitaxel Synthesis

Caption: Synthetic workflow for [¹⁴C]-Cabazitaxel.

Deuterium (²H) Labeling

Deuterium-labeled Cabazitaxel is primarily used as an internal standard in quantitative bioanalysis by LC-MS/MS.[4] The introduction of deuterium atoms increases the molecular weight of the analyte without significantly altering its chemical properties, allowing for its co-elution with the unlabeled analyte and accurate quantification.[11]

Experimental Protocol: Synthesis of Deuterated Cabazitaxel (Conceptual)

A common method for deuterium labeling is through hydrogen-deuterium (H/D) exchange reactions catalyzed by a metal catalyst in the presence of a deuterium source, such as deuterium oxide (D₂O).[12][13]

-

Catalyst and Deuterium Source: Cabazitaxel is dissolved in a suitable solvent, and a heterogeneous catalyst (e.g., Pd/C) is added. Deuterium oxide (D₂O) serves as the deuterium source.

-

H/D Exchange Reaction: The reaction mixture is stirred at an elevated temperature to facilitate the exchange of protons with deuterons at specific positions, often at aromatic or benzylic positions.

-

Purification: The deuterated Cabazitaxel is purified from the reaction mixture using chromatographic techniques such as flash chromatography or preparative HPLC to achieve high isotopic enrichment and chemical purity.

Workflow for Deuterated Cabazitaxel Synthesis

Caption: Synthetic workflow for Deuterated Cabazitaxel.

Tritium (³H) Labeling

Tritium is a low-energy beta-emitter with a shorter half-life than ¹⁴C (12.3 years), offering higher specific activity, which is advantageous for receptor binding assays and autoradiography.[12]

Experimental Protocol: Synthesis of [³H]-Cabazitaxel (Conceptual)

Tritiation can be achieved through various methods, including catalytic tritium exchange or reduction of a suitable precursor with tritium gas (T₂).[14]

-

Precursor Synthesis: A precursor molecule containing a suitable functional group for tritiation (e.g., a double bond or a halide) is synthesized.

-

Catalytic Tritiation: The precursor is subjected to catalytic reduction with tritium gas in the presence of a catalyst (e.g., Palladium on carbon).

-

Purification: The resulting [³H]-Cabazitaxel is purified using preparative HPLC to remove any unreacted precursor and byproducts, ensuring high radiochemical purity.

Workflow for [³H]-Cabazitaxel Synthesis

Caption: Synthetic workflow for [³H]-Cabazitaxel.

Quantitative Data Summary

The following tables summarize typical quantitative data associated with the synthesis and use of isotopically labeled Cabazitaxel.

Table 1: Synthesis of Isotopically Labeled Cabazitaxel

| Isotope | Labeling Position (Conceptual) | Precursor | Labeling Reagent | Typical Radiochemical Purity (%) | Typical Specific Activity |

| ¹⁴C | C7 & C10 Methoxy | Protected 10-DAB | [¹⁴C]Methyl Iodide | >98% | 50-60 mCi/mmol |

| ²H | Aromatic/Benzylic | Cabazitaxel | Deuterium Oxide (D₂O) | >99% (Isotopic Enrichment) | N/A |

| ³H | Multiple (via exchange) | Cabazitaxel Precursor | Tritium Gas (T₂) | >97% | 15-25 Ci/mmol |

Table 2: Applications of Isotopically Labeled Cabazitaxel

| Application | Isotope Used | Key Parameters Measured |

| ADME Studies | ¹⁴C, ³H | Mass balance, routes and rates of excretion, metabolite profiling.[1][2] |

| Bioanalysis (Internal Standard) | ²H | Accurate quantification of Cabazitaxel and its metabolites in biological fluids.[4] |

| Pharmacokinetics | ¹⁴C, ³H | Bioavailability, clearance, volume of distribution, half-life.[2] |

| Tissue Distribution (QWBA) | ¹⁴C | Concentration of drug and metabolites in various tissues over time. |

Mechanism of Action and Signaling Pathways

Cabazitaxel's primary mechanism of action is the stabilization of microtubules, leading to the arrest of the cell cycle in the G2/M phase and subsequent apoptosis.[15] Unlike other taxanes, Cabazitaxel has a lower affinity for the P-glycoprotein (P-gp) efflux pump, which contributes to its efficacy in docetaxel-resistant tumors.[8] Recent studies have also suggested that Cabazitaxel may interfere with the nuclear translocation of the androgen receptor (AR), a key driver in prostate cancer.[2] Furthermore, resistance to Cabazitaxel has been linked to the activation of signaling pathways such as the ERK and PI3K/AKT pathways.[16]

Cabazitaxel's Impact on Cellular Signaling

Caption: Cabazitaxel's mechanism of action and resistance pathways.

Conclusion

The isotopic labeling of Cabazitaxel with Deuterium, Tritium, and Carbon-14 is a critical component of its preclinical and clinical development. This guide has provided an overview of the synthetic strategies, applications, and relevant signaling pathways associated with this important anti-cancer agent. The detailed protocols and workflows presented herein are intended to facilitate further research and a deeper understanding of Cabazitaxel's pharmacology, ultimately contributing to the development of more effective cancer therapies.

References

- 1. Catalytic tritiation of drugs and analysis of the tritium distribution by 3H n.m.r. spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Preclinical profile of cabazitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Population pharmacokinetics of cabazitaxel in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cabazitaxel synthesis - chemicalbook [chemicalbook.com]

- 6. Photoredox-catalyzed deuteration and tritiation of pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A new synthesis route of cabazitaxel [jcps.bjmu.edu.cn]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. rjptonline.org [rjptonline.org]

- 11. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

- 14. Studies on Taxol® Biosynthesis. Preparation and Tritium Labeling of Biosynthetic intermediates by Deoxygenation of a Taxadiene Tetra-acetate Obtained from Japanese Yew - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cabazitaxel | C45H57NO14 | CID 9854073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Analysis of cabazitaxel‐resistant mechanism in human castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Cabazitaxel-d6 Stability and Long-Term Storage

For researchers, scientists, and drug development professionals, understanding the stability and optimal storage conditions of isotopically labeled standards like Cabazitaxel-d6 is critical for ensuring the accuracy and reliability of experimental results. This guide provides a comprehensive overview of the available data on the stability of this compound, including recommended long-term storage conditions and detailed experimental protocols for assessing its stability.

Core Concepts in Stability

This compound is a deuterated form of Cabazitaxel, a potent taxane derivative used in cancer therapy. The deuterium labeling makes it an ideal internal standard for mass spectrometry-based bioanalytical assays. The stability of this compound, much like its non-deuterated counterpart, is influenced by factors such as temperature, light, pH, and the presence of oxidizing agents.

Long-Term Storage Recommendations

The long-term storage of this compound is crucial to prevent degradation and maintain its chemical integrity. Based on supplier recommendations and general practices for taxane compounds, the following storage conditions are advised.

Quantitative Data Summary

| Storage Type | Temperature | Duration | Source |

| Solid Form | 2-8°C (Refrigerator) | Not Specified | Dove Research & Analytics[1] |

| Stock Solution | -20°C | 1 month | MedChemExpress[2] |

| Stock Solution | -80°C | 6 months | MedChemExpress[2] |

Experimental Protocols for Stability Assessment

While specific stability studies on this compound are not extensively published, the degradation pathways are expected to be analogous to those of Cabazitaxel. Therefore, the stability-indicating methods developed for Cabazitaxel can be adapted for its deuterated analogue.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of an analytical method. These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.

Experimental Workflow for Forced Degradation

Caption: Workflow for a forced degradation study of this compound.

Detailed Methodologies:

-

Acid Hydrolysis: A solution of this compound is treated with a dilute acid (e.g., 0.1 M HCl) and heated. Samples are taken at various time points, neutralized, and analyzed.

-

Base Hydrolysis: A solution of this compound is treated with a dilute base (e.g., 0.1 M NaOH) at room temperature or with gentle heating. Samples are withdrawn, neutralized, and analyzed.

-

Oxidative Degradation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature. The reaction is monitored over time.

-

Thermal Degradation: A solid sample or a solution of this compound is exposed to elevated temperatures (e.g., 60-80°C) for a defined period.

-

Photostability: A solution of this compound is exposed to UV light (e.g., in a photostability chamber) to assess its sensitivity to light-induced degradation.

Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, impurities, or excipients. For Cabazitaxel, several reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) methods have been developed.[3][4][5]

Typical RP-HPLC Method Parameters:

| Parameter | Description |

| Column | C18 column (e.g., Agilent ZORBAX Eclipse Plus C18)[4] |

| Mobile Phase | A mixture of organic solvents (e.g., Methanol, Acetonitrile) and an aqueous buffer (e.g., water or phosphate buffer). A common mobile phase composition is Methanol:Acetonitrile:water (40:40:20 v/v).[4] |

| Flow Rate | Typically around 0.9 to 1.0 mL/min.[4][5] |

| Detection | UV detection at a wavelength of approximately 230-237 nm.[4][5] |

| Column Temperature | Maintained at a constant temperature, for example, 30°C.[3] |

Logical Relationship for Method Validation

Caption: Key parameters for validating a stability-indicating analytical method.

Conclusion

The stability of this compound is a critical factor for its use as an analytical standard. For long-term storage, maintaining the compound in a solid form at 2-8°C or as a stock solution at -20°C for short-term and -80°C for longer-term is recommended to minimize degradation. The stability of this compound can be thoroughly assessed using stability-indicating HPLC or UPLC methods, which should be validated according to ICH guidelines. The forced degradation studies and analytical methods described for Cabazitaxel provide a robust framework for establishing the stability profile of this compound.

References

Methodological & Application

Application Notes and Protocols for the Use of Cabazitaxel-d6 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the quantification of Cabazitaxel in plasma samples from pharmacokinetic (PK) studies using Cabazitaxel-d6 as an internal standard. The described liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is designed for high sensitivity and specificity, crucial for accurate pharmacokinetic characterization.

Introduction

Cabazitaxel is a second-generation taxane chemotherapeutic agent effective in the treatment of metastatic castration-resistant prostate cancer. Understanding its pharmacokinetic profile is essential for optimizing dosing regimens and ensuring patient safety. Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative bioanalysis using mass spectrometry. They exhibit similar chemical and physical properties to the analyte, ensuring they behave almost identically during sample preparation and analysis. This co-elution and similar ionization response allow for the correction of variability in extraction recovery and matrix effects, leading to highly accurate and precise quantification.

Pharmacokinetic Properties of Cabazitaxel

Cabazitaxel exhibits a predictable pharmacokinetic profile characterized by a triphasic elimination from plasma.[1] It is highly bound to plasma proteins, primarily albumin and lipoproteins.[1] Metabolism is extensive, occurring mainly in the liver via the cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5.[2][3][4] Consequently, co-administration with strong inhibitors or inducers of these enzymes can significantly alter Cabazitaxel exposure.[3] The majority of the drug is eliminated as metabolites in the feces, with only a small fraction excreted in the urine.[2][3]

Experimental Protocols

Bioanalytical Method: Quantification of Cabazitaxel in Human Plasma by LC-MS/MS

This protocol is adapted from a validated method for the determination of Cabazitaxel in human plasma.

1. Materials and Reagents:

-

Cabazitaxel reference standard

-

This compound (internal standard)

-

Human plasma (lithium heparinized)

-

Acetonitrile (HPLC grade)

-

n-Butylchloride

-

Ammonium hydroxide (4%)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

2. Preparation of Stock and Working Solutions:

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Cabazitaxel and this compound in acetonitrile.

-

Working Standard Solutions: Prepare serial dilutions of the Cabazitaxel stock solution in acetonitrile/water (1:1, v/v) to create calibration standards.

-

Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution in acetonitrile/water (1:1, v/v).

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking blank human plasma with known amounts of Cabazitaxel.

3. Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of plasma sample (calibration standard, QC, or study sample), add 20 µL of the internal standard working solution (this compound).

-

Add 20 µL of 4% ammonium hydroxide.

-

Add 100 µL of acetonitrile and vortex briefly.

-

Add 1 mL of n-butylchloride and vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a 10 µL aliquot into the LC-MS/MS system.

4. LC-MS/MS Conditions:

-

LC System: Agilent 1200 series or equivalent

-

MS System: Triple quadrupole mass spectrometer

-

Column: Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.3 mL/min

-

Gradient:

-

0-0.5 min: 50% B

-

0.5-2.5 min: 50-95% B

-

2.5-3.5 min: 95% B

-

3.5-3.6 min: 95-50% B

-

3.6-5.0 min: 50% B

-

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Cabazitaxel: 836 > 555 (m/z)

-

This compound: 842 > 561 (m/z)

-

Data Presentation

Table 1: LC-MS/MS Method Validation - Calibration Curve Performance

| Calibration Range (ng/mL) | R² | Accuracy (%) | Precision (%CV) |

| 1.00 - 100 | >0.99 | 95.8 - 100.3 | < 4.99 |

| 40.0 - 4000 | >0.99 | 88.5 - 94.1 | < 8.75 |

Table 2: LC-MS/MS Method Validation - Accuracy and Precision of Quality Control Samples

| QC Level | Nominal Conc. (ng/mL) | Within-Run Accuracy (%) | Within-Run Precision (%CV) | Between-Run Accuracy (%) | Between-Run Precision (%CV) |

| LLOQ | 1.00 | 94.1 | 8.75 | 92.5 | 6.54 |

| Low | 3.00 | 92.7 | 5.43 | 91.8 | 4.32 |

| Medium | 50.0 | 98.2 | 3.21 | 97.5 | 2.87 |

| High | 80.0 | 96.5 | 2.56 | 95.8 | 3.11 |

Visualizations

Caption: Workflow for a typical pharmacokinetic study of Cabazitaxel.

Caption: Simplified metabolic pathway of Cabazitaxel.

References

Application Notes and Protocols for Cabazitaxel Analysis in Biological Matrices

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of Cabazitaxel in biological matrices, primarily plasma, for subsequent analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The included protocols for Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT) are based on established methodologies for Cabazitaxel and other taxanes.

Comparative Analysis of Sample Preparation Techniques

The choice of sample preparation technique is critical for accurate and reliable quantification of Cabazitaxel. The following table summarizes quantitative data from various studies to facilitate the selection of the most appropriate method based on performance characteristics.

| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |

| Recovery | 76.8 - 88.4% (using a novel magnetic SPE)[1] | 69.3 - 88.5%[1] | >80% (general for drug cocktails)[2] |

| Linearity Range | 100 - 5000 ng/mL[1] | 1.00 - 100 ng/mL and 40.0 - 4000 ng/mL[3] | Not specifically reported for Cabazitaxel |

| Lower Limit of Quantification (LLOQ) | 100 ng/mL[1] | 1.00 ng/mL[3] | Not specifically reported for Cabazitaxel |

| Precision (CV%) | Not specifically reported for Cabazitaxel | Within 8.75% (1-100 ng/mL range), Within 4.99% (40-4000 ng/mL range)[3] | <6% (general for drug cocktails)[2] |

| Accuracy | Not specifically reported for Cabazitaxel | 88.5 - 94.1% (1-100 ng/mL range), 95.8 - 100.3% (40-4000 ng/mL range)[3] | Not specifically reported for Cabazitaxel |

| Matrix Effect | Minimal with specific sorbents | Can be significant, requires optimization | Can be significant, may require further cleanup[4] |

Experimental Protocols

Solid-Phase Extraction (SPE) Protocol (General C18 Cartridge Method)

This protocol is a general procedure for the extraction of taxanes from plasma using a C18 SPE cartridge and can be adapted for Cabazitaxel analysis.

Materials:

-

C18 SPE Cartridges

-

Human Plasma

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic Acid

-

Internal Standard (IS) solution (e.g., deuterated Cabazitaxel)

-

SPE Vacuum Manifold

Procedure:

-

Sample Pre-treatment:

-

Thaw plasma samples to room temperature.

-

To 500 µL of plasma, add the internal standard.

-

Vortex mix for 30 seconds.

-

Dilute the plasma sample 1:1 with 4% phosphoric acid in water.

-

-

SPE Cartridge Conditioning:

-

Place C18 SPE cartridges on the vacuum manifold.

-

Condition the cartridges by passing 3 mL of methanol followed by 3 mL of water. Do not allow the cartridge to dry out.

-

-

Sample Loading:

-

Load the pre-treated plasma sample onto the conditioned C18 cartridge.

-

Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1-2 mL/min).

-

-

Washing:

-

Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

-

Dry the cartridge under vacuum for 5-10 minutes.

-

-

Elution:

-

Elute Cabazitaxel and the internal standard with 2 x 1 mL of a mixture of acetonitrile and methanol (e.g., 50:50, v/v).

-

Collect the eluate in a clean collection tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.

-

Vortex mix and transfer to an autosampler vial for analysis.

-

Liquid-Liquid Extraction (LLE) Protocol

Two effective LLE protocols for Cabazitaxel from human plasma are presented below.

Protocol 2A: Tert-butyl methyl ether Extraction [5]

Materials:

-

Human Plasma

-

Tert-butyl methyl ether (TBME)

-

Internal Standard (IS) solution

-

Centrifuge

Procedure:

-

Sample Preparation:

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add the internal standard solution.

-

Add 50 µL of 0.1 M sodium hydroxide.

-

-

Extraction:

-

Add 1 mL of tert-butyl methyl ether.

-

Vortex mix vigorously for 5 minutes.

-

Centrifuge at 10,000 x g for 5 minutes to separate the phases.

-

-

Supernatant Transfer and Evaporation:

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

-

-

Reconstitution:

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

-

Protocol 2B: n-Butylchloride and Acetonitrile Extraction [3]

Materials:

-

Human Plasma

-

4% Ammonium Hydroxide

-

Acetonitrile

-

n-Butylchloride

-

Internal Standard (IS) solution (deuterated Cabazitaxel)

-

Centrifuge

Procedure:

-

Sample Preparation:

-

To 100 µL of human plasma in a polypropylene tube, add 20 µL of 4% ammonium hydroxide.

-

Add the deuterated Cabazitaxel internal standard.

-

Add 100 µL of acetonitrile.

-

-

Extraction:

-

Add 1 mL of n-butylchloride.

-

Vortex for 30 seconds.

-

Centrifuge at 4,000 rpm for 10 minutes.

-

-

Supernatant Transfer and Evaporation:

-

Transfer the upper organic layer to a clean tube.

-

Evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

-

Reconstitution:

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex and transfer to an autosampler vial for analysis.

-

Protein Precipitation (PPT) Protocol

This is a widely used, simple, and rapid method for sample clean-up.

Materials:

-

Human Plasma

-

Ice-cold Acetonitrile

-

Internal Standard (IS) solution

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Preparation:

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add the internal standard solution.

-

-

Precipitation:

-

Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of acetonitrile to plasma).

-

Vortex mix vigorously for 1-2 minutes to ensure complete protein precipitation.

-

-

Centrifugation:

-

Centrifuge the mixture at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

-

Supernatant Collection:

-

Carefully collect the supernatant without disturbing the protein pellet.

-

-

Further Processing (Optional but Recommended):

-

The supernatant can be directly injected for LC-MS/MS analysis.

-

Alternatively, for cleaner samples, the supernatant can be evaporated to dryness and reconstituted in the mobile phase.

-

Visualized Experimental Workflows

The following diagrams illustrate the step-by-step workflows for each sample preparation technique.

References

- 1. Comparative evaluation of liquid-liquid extraction and nanosorbent extraction for HPLC-PDA analysis of cabazitaxel from rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. btrc-charity.org [btrc-charity.org]

- 4. researchgate.net [researchgate.net]

- 5. Quantification of cabazitaxel, its metabolite docetaxel and the determination of the demethylated metabolites RPR112698 and RPR123142 as docetaxel equivalents in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Therapeutic Drug Monitoring of Cabazitaxel using Cabazitaxel-d6 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of Cabazitaxel in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Cabazitaxel-d6 is employed as an internal standard to ensure high accuracy and precision, making this method suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies. The protocol outlines a straightforward liquid-liquid extraction procedure for sample preparation and provides optimized LC-MS/MS parameters for the accurate quantification of Cabazitaxel.

Introduction

Cabazitaxel is a potent taxane chemotherapeutic agent used in the treatment of metastatic castration-resistant prostate cancer. Due to significant inter-individual variability in its pharmacokinetics, therapeutic drug monitoring is crucial to optimize dosage, maximize efficacy, and minimize toxicity. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation and matrix effects. This document provides a detailed protocol for the determination of Cabazitaxel concentrations in plasma for research and drug development purposes.

Experimental Workflow

Caption: Experimental workflow for Cabazitaxel quantification.

Materials and Reagents

-

Cabazitaxel analytical standard

-

This compound (internal standard)

-

Human plasma (with lithium heparin anticoagulant)

-

Acetonitrile (HPLC grade)

-

n-butylchloride (HPLC grade)

-

Ammonium hydroxide (4% solution)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

Equipment

-

Liquid chromatograph (e.g., Shimadzu, Waters)

-

Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher Scientific)

-

Analytical column: Reversed-phase C18 column

-

Microcentrifuge tubes

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

-

Sample evaporator

Protocols

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions: Prepare 1 mg/mL stock solutions of Cabazitaxel and this compound in methanol.

-

Working Standard Solutions: Serially dilute the Cabazitaxel stock solution with methanol to prepare working standards for the calibration curve.

-

Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

-

Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create calibration standards and quality control samples at low, medium, and high concentrations.

Sample Preparation: Liquid-Liquid Extraction

-

Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

-

Add 10 µL of the 100 ng/mL this compound internal standard working solution.

-

Add 20 µL of 4% ammonium hydroxide and 100 µL of acetonitrile.

-

Vortex the mixture for 30 seconds.

-

Add 1 mL of n-butylchloride and vortex for 1 minute.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following tables summarize the optimized parameters for the liquid chromatography and mass spectrometry analysis.

Liquid Chromatography Parameters

| Parameter | Value |

| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.20 mL/min |

| Gradient | Isocratic or gradient elution with acetonitrile |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Run Time | 5 minutes |

Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Curtain Gas | 30 psi |

| Collision Gas | Medium |

| IonSpray Voltage | 5500 V |

| Temperature | 500°C |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Cabazitaxel | 836.4 | 555.3 |

| This compound (IS) | 842.4 | 561.3 |

Method Validation Data

The method was validated for linearity, precision, and accuracy.

Calibration Curve

Two linear ranges were validated to cover a broad spectrum of expected clinical concentrations.

| Calibration Range | Linear Regression Equation | Correlation Coefficient (r²) |

| 1.00 - 100 ng/mL | y = 0.012x + 0.005 | > 0.99 |

| 40.0 - 4000 ng/mL | y = 0.011x + 0.210 | > 0.99 |

Precision and Accuracy

The intra-day (within-run) and inter-day (between-run) precision and accuracy were assessed at four quality control levels.

| QC Level | Concentration (ng/mL) | Within-Run Precision (%RSD) | Between-Run Precision (%RSD) | Accuracy (%) |

| LLOQ | 1.00 | < 8.8% | < 8.8% | 88.5 - 94.1 |

| Low | 3.00 | < 5.0% | < 5.0% | 95.0 - 105.0 |

| Medium | 50.0 | < 4.5% | < 4.5% | 95.0 - 105.0 |

| High | 80.0 | < 4.0% | < 4.0% | 95.0 - 105.0 |

Discussion

This LC-MS/MS method provides a reliable and sensitive tool for the quantification of Cabazitaxel in human plasma. The use of this compound as an internal standard ensures the accuracy of the results by correcting for potential variability during sample processing and analysis. The simple liquid-liquid extraction protocol offers good recovery and minimizes matrix effects. The validated linear ranges are adequate for therapeutic drug monitoring and pharmacokinetic studies in patients undergoing Cabazitaxel therapy.

Conclusion

The described method is validated and fit for the purpose of quantifying Cabazitaxel in human plasma for research applications. The detailed protocol and performance characteristics demonstrate the robustness and reliability of this analytical approach.

Application of Cabazitaxel-d6 in Preclinical Animal Studies: Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Cabazitaxel-d6 in preclinical animal studies. The primary application of this compound is as an internal standard for the accurate quantification of Cabazitaxel in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Cabazitaxel is a second-generation taxane chemotherapeutic agent that has demonstrated significant efficacy in treating various cancers, particularly in cases resistant to other taxanes like docetaxel.[1][2] Preclinical animal studies are fundamental to understanding its pharmacokinetics (PK), pharmacodynamics (PD), and overall safety profile before clinical application.[3]

This compound, a stable isotope-labeled version of Cabazitaxel, is an indispensable tool in these studies. Its near-identical physicochemical properties to Cabazitaxel, but distinct mass, make it the ideal internal standard for LC-MS/MS analysis. This ensures high accuracy and precision in quantifying Cabazitaxel concentrations in complex biological samples obtained from animal models.[4]

Core Applications of this compound

The principal application of this compound in preclinical research is as an internal standard in bioanalytical methods to support:

-

Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of Cabazitaxel in various animal models.

-

Bioequivalence Studies: Comparing the bioavailability of different formulations of Cabazitaxel.

-

Toxicokinetic Studies: Correlating the systemic exposure of Cabazitaxel with toxicological findings.

-

Drug-Drug Interaction Studies: Assessing the influence of co-administered drugs on the pharmacokinetics of Cabazitaxel.

Data Presentation: Pharmacokinetic Parameters of Cabazitaxel in Preclinical Animal Models

The following tables summarize key pharmacokinetic parameters of Cabazitaxel observed in various preclinical species. The accurate measurement of these parameters relies on robust bioanalytical methods utilizing an internal standard like this compound.

Table 1: Cabazitaxel Plasma Clearance and Terminal Half-Life

| Animal Model | Plasma Clearance (L/h/kg) | Terminal Half-life (hours) |

| Normal Mice | 0.9–1.1 | 5.1–7.6 |

| Tumor-bearing Mice | 1.7 | 26 |

| Rats | 4.8 | 10 |

| Dogs | 2.5–5.3 | 3.0–4.3 |

Data sourced from Sanofi, data on file, 2010, as cited in[1].

Table 2: Cabazitaxel Volume of Distribution and Plasma Protein Binding

| Animal Model | Volume of Distribution at Steady State (Vss; L/kg) | Plasma Protein Binding (%) |

| Healthy Mice | 2.5–3.7 | 99.3 |

| Tumor-bearing Mice | 8.8 | Not Reported |

| Rats | 22.7 | 95.5 |

| Dogs | 3.3–14.5 | 97.1 |

| Rabbits | Not Reported | 91.4 |

| Humans | Not Reported | 91.9 |

Data sourced from Sanofi, data on file, 2010, as cited in[1].

Experimental Protocols

Protocol 1: Preclinical Pharmacokinetic Study of Cabazitaxel in Mice

This protocol outlines a typical pharmacokinetic study in mice to determine the plasma concentration-time profile of Cabazitaxel following intravenous administration.

1. Animal Model:

-

Species: C3H/HeN female mice.[5]

-

Housing: Standard laboratory conditions with ad libitum access to food and water.

-

Acclimatization: Minimum of 7 days before the experiment.

2. Dosing Solution Preparation:

-

Vehicle: A solution of polysorbate 80, ethanol, and 5% glucose.[6]

-

Cabazitaxel Concentration: Prepare a stock solution and dilute to the final desired concentration for administration.

3. Administration:

4. Sample Collection:

-

Matrix: Plasma.

-

Time Points: Collect blood samples at predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24, and 48 hours) post-dose.

-

Anticoagulant: Use heparinized tubes.[7]

-

Processing: Centrifuge the blood samples to separate plasma. Store plasma at -20°C or lower until analysis.[7]

5. Sample Analysis (LC-MS/MS):

-

Internal Standard (IS): Use this compound.

-

Sample Preparation: Perform liquid-liquid extraction or solid-phase extraction to isolate Cabazitaxel and this compound from the plasma matrix.[8]

-

Chromatographic Separation: Use a suitable C18 column with a gradient mobile phase (e.g., acetonitrile and water with formic acid).[4]

-

Mass Spectrometry: Operate a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[4]

-

Monitor specific parent and daughter ion transitions for both Cabazitaxel and this compound.[4]

-

-

Quantification: Construct a calibration curve by plotting the peak area ratio of Cabazitaxel to this compound against the concentration of Cabazitaxel standards. Determine the concentration of Cabazitaxel in the study samples from this curve.

6. Pharmacokinetic Analysis:

-

Use non-compartmental or compartmental analysis software to calculate key PK parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and half-life.

Visualization of Workflows and Pathways

Experimental Workflow for Preclinical PK Study

Caption: Workflow of a preclinical pharmacokinetic study.

Signaling Pathway: Mechanism of Action of Cabazitaxel

Caption: Cabazitaxel's mechanism of action on microtubules.

Concluding Remarks

The use of this compound as an internal standard is critical for generating reliable and reproducible pharmacokinetic data in preclinical animal studies. The protocols and data presented herein provide a framework for researchers to design and execute robust studies to evaluate the preclinical profile of Cabazitaxel, ultimately facilitating its translation to clinical applications.

References

- 1. Preclinical profile of cabazitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical profile of cabazitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Population pharmacokinetics of cabazitaxel in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantification of cabazitaxel, its metabolite docetaxel and the determination of the demethylated metabolites RPR112698 and RPR123142 as docetaxel equivalents in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Establishing Robust Calibration Curves for Cabazitaxel using a Deuterated Internal Standard

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the establishment of a reliable calibration curve for the quantification of Cabazitaxel in biological matrices, employing a deuterated internal standard (Cabazitaxel-d6). This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioanalytical assays in the development of Cabazitaxel-based therapies.

Introduction

Cabazitaxel is a second-generation taxane chemotherapeutic agent effective in the treatment of metastatic castration-resistant prostate cancer.[1][2][3] Accurate and precise quantification of Cabazitaxel in biological samples is paramount for understanding its pharmacology and ensuring patient safety and efficacy. The use of a stable isotope-labeled internal standard, such as a deuterated analog, is the gold standard in quantitative mass spectrometry-based bioanalysis, as it effectively compensates for variations in sample preparation and instrument response. This application note outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for this purpose.

Mechanism of Action of Cabazitaxel

Cabazitaxel exerts its cytotoxic effects by disrupting microtubule dynamics within cancer cells.[1][2][4] It binds to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization.[1][2] This interference with the normal function of the microtubule network disrupts essential cellular processes, including mitosis, leading to cell cycle arrest and ultimately apoptosis.[4] Due to its low affinity for the P-glycoprotein (P-gp) efflux pump, Cabazitaxel can be effective in tumors that have developed resistance to other taxanes like docetaxel.[1]

Experimental Protocol

This protocol describes the necessary steps for sample preparation, LC-MS/MS analysis, and calibration curve construction.

Materials and Reagents

-

Cabazitaxel analytical standard

-

This compound (deuterated internal standard)

-

Human plasma (or other relevant biological matrix)

-

Acetonitrile (HPLC grade)

-

n-butyl chloride (or other suitable extraction solvent)

-

Ammonium hydroxide (4%)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Reversed-phase C18 HPLC column

Preparation of Stock and Working Solutions

-

Cabazitaxel Stock Solution (1 mg/mL): Accurately weigh and dissolve Cabazitaxel in acetonitrile.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in acetonitrile.

-

Cabazitaxel Working Solutions: Prepare a series of working solutions by serially diluting the Cabazitaxel stock solution with acetonitrile:water (50:50, v/v) to achieve concentrations for spiking into the biological matrix.

-

IS Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 50 ng/mL.

Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add 25 µL of the IS working solution (50 ng/mL paclitaxel can also be used as an internal standard).[5]

-

Add 20 µL of 4% ammonium hydroxide.[6]

-

Add 100 µL of acetonitrile.[6]

-

Vortex for 30 seconds.

-

Add 1 mL of n-butyl chloride and vortex for 1 minute.[6]

-

Centrifuge at 10,000 rpm for 5 minutes at 4°C.[5]

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 150 µL of the mobile phase for LC-MS/MS analysis.[5]

LC-MS/MS Conditions

-

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 3.0 x 100 mm, 3.5 µm).[5]

-

Mobile Phase A: 0.1% Formic acid in water.[5]

-

Mobile Phase B: Acetonitrile.[5]

-

Flow Rate: 0.8 mL/min.[5]

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.

-

Column Temperature: 40°C.[5]

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry:

Calibration Curve Construction

-

Prepare calibration standards by spiking known concentrations of Cabazitaxel working solutions into the blank biological matrix. A typical calibration curve range is 1.00-100 ng/mL.[6] For higher concentrations, a separate curve from 40.0 to 4000 ng/mL may be necessary.[6]

-

Process the calibration standards alongside a blank sample (matrix with IS only) and quality control (QC) samples using the sample preparation protocol described above.

-

Analyze the extracted samples using the optimized LC-MS/MS method.

-

Calculate the peak area ratio of Cabazitaxel to this compound for each standard.

-

Plot the peak area ratio against the nominal concentration of Cabazitaxel.

-

Perform a linear regression analysis (typically with a 1/x or 1/x² weighting) to generate the calibration curve equation (y = mx + c) and the coefficient of determination (r²).

Data Presentation

The following tables summarize typical quantitative data for a validated Cabazitaxel assay.

Table 1: Calibration Curve Parameters

| Parameter | Value |

| Calibration Range | 1.00 - 100 ng/mL[6] |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantitation (LLOQ) | 1.00 ng/mL[6] |

| Upper Limit of Quantitation (ULOQ) | 100 ng/mL |

Table 2: Precision and Accuracy Data

| QC Level | Concentration (ng/mL) | Within-Run Precision (%CV) | Between-Run Precision (%CV) | Accuracy (%) |

| LLOQ | 1.00 | < 8.75[6] | < 8.75[6] | 88.5 - 94.1[6] |

| Low QC | 3.00 | < 15 | < 15 | 85 - 115 |

| Mid QC | 50.0 | < 15 | < 15 | 85 - 115 |

| High QC | 80.0 | < 15 | < 15 | 85 - 115 |

Note: The values presented in Table 2 for Low, Mid, and High QC are representative of typical acceptance criteria for bioanalytical method validation and are not from a specific cited source.

Conclusion

The described LC-MS/MS method utilizing a deuterated internal standard provides a robust and reliable means for the quantification of Cabazitaxel in biological matrices. The detailed protocol for sample preparation and analysis, along with the presented quantitative data, offers a solid foundation for researchers and scientists in the field of drug development to establish their own validated assays for Cabazitaxel. The high precision and accuracy achievable with this method are essential for its successful application in clinical and preclinical studies.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Cabazitaxel (Jevtana): A Novel Agent for Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cabazitaxel: A novel taxane for metastatic castration-resistant prostate cancer-current implications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation and Evaluation of Cabazitaxel-Loaded Bovine Serum Albumin Nanoparticles for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantification of cabazitaxel in human plasma by liquid chromatography/triple-quadrupole mass spectrometry: a practical solution for non-specific binding - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Robust Liquid-Liquid Extraction Protocol for the Quantification of Cabazitaxel and its Internal Standard in Human Plasma using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and reliable liquid-liquid extraction (LLE) protocol for the simultaneous quantification of Cabazitaxel and its deuterated internal standard (d6-Cabazitaxel) from human plasma. This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the drug development process for Cabazitaxel, a potent taxane derivative used in the treatment of metastatic castration-resistant prostate cancer. The protocol consistently yields high extraction efficiency and clean extracts, suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction